molecular formula C17H12Cl2N4O B11982603 5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide

5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide

Katalognummer: B11982603
Molekulargewicht: 359.2 g/mol
InChI-Schlüssel: VPBXBSMGRWOQJH-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the pyrazole ring.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the pyrazole derivative with hydrazine hydrate.

    Condensation with 2,4-Dichlorobenzaldehyde: The final step involves the condensation of the hydrazide derivative with 2,4-dichlorobenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Phenyl halides, hydrazine hydrate, reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases. It is studied for its ability to modulate biological pathways and target specific molecular mechanisms.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals. It is employed in the formulation of products with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events.

    Gene Expression Modulation: Influencing the expression of genes involved in various biological pathways, resulting in changes in protein synthesis and cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the 2,4-dichlorobenzylidene moiety but shares the core pyrazole structure.

    2,4-Dichlorobenzylidene hydrazide derivatives: Compounds with similar hydrazide moieties but different substituents on the benzylidene ring.

    Pyrazole derivatives: A broad class of compounds with varying substituents on the pyrazole ring, exhibiting diverse chemical and biological properties.

Uniqueness

5-Phenyl-2H-pyrazole-3-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,4-dichlorobenzylidene moiety enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H12Cl2N4O

Molekulargewicht

359.2 g/mol

IUPAC-Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12Cl2N4O/c18-13-7-6-12(14(19)8-13)10-20-23-17(24)16-9-15(21-22-16)11-4-2-1-3-5-11/h1-10H,(H,21,22)(H,23,24)/b20-10+

InChI-Schlüssel

VPBXBSMGRWOQJH-KEBDBYFISA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.